(2,5-Difluoro-4-isopropoxyphenyl)methanol, 95%

Vue d'ensemble

Description

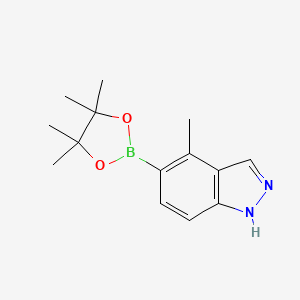

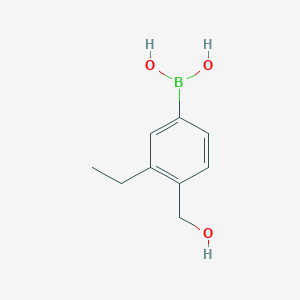

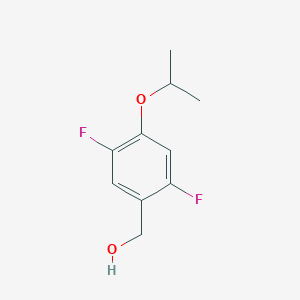

(2,5-Difluoro-4-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12F2O2 . It has a molecular weight of 202.2 g/mol . The compound is typically stored at temperatures between 2-8°C . It is available in liquid form .

Molecular Structure Analysis

The InChI code for (2,5-Difluoro-4-isopropoxyphenyl)methanol is 1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

(2,5-Difluoro-4-isopropoxyphenyl)methanol is a liquid at room temperature . It has a molecular weight of 202.2 g/mol . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Solvent Impact on Lipid Dynamics

Methanol, a common solubilizing agent in the study of biological and synthetic membranes, significantly influences lipid dynamics. It enhances the mixing of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in lipid bilayers, accelerating transfer and flip-flop kinetics. This effect is crucial in understanding the structure-function relationship of bilayer compositions and the role of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Hydrogen Bonding in Alkoxybenzyl Alcohols

In the context of 2-alkoxyphenyl(α,α-dialkyl)methanols, methanol's solvent effects on hydrogen bonding and rotation barriers have been studied. The solvent's role in stabilizing different rotamers of these compounds provides insights into the intramolecular interactions and the significance of solvent choice in the study of such molecules (Lomas & Adenier, 2001).

Fluorinated Telomer Synthesis

Methanol's role in the radical telomerizations leading to chlorofluoroalcohols showcases its utility in synthesizing compounds with potential applications in various fields, including materials science and chemical manufacturing. The optimization of synthesis conditions with methanol as a reactant highlights its versatility and efficiency in chemical synthesis (Guiot et al., 2002).

Methanol's Role in Chemical Synthesis

Methanol's applications extend beyond its use as a solvent, acting as a key reactant in various chemical transformations. Its role in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, especially in methylation, methoxylation, and formylation reactions, underscores its significance in organic synthesis and industrial chemistry (Natte et al., 2017).

Methanol in Energy and Environmental Applications

The conversion of CO2 to methanol presents a method for CO2 emission reduction, highlighting methanol's role in sustainable chemistry. Methanol synthesis is a significant hydrogen consumer, and its use in energy storage, hydrogen production, and fuel cells underscores its importance in current and future energy technologies (Dalena et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

(2,5-difluoro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAULTFOLGVLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233583 | |

| Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Difluoro-4-isopropoxyphenyl)methanol | |

CAS RN |

2121514-71-2 | |

| Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

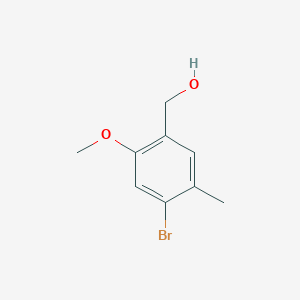

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)